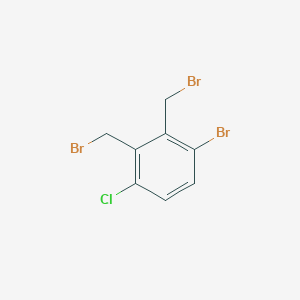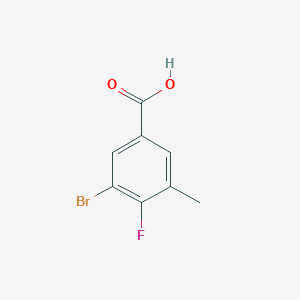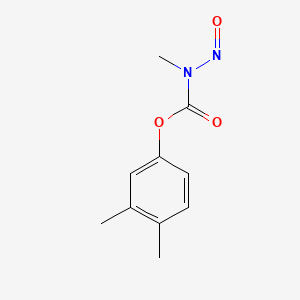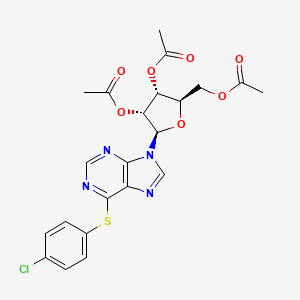
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of a 4-chlorophenyl group attached to the sulfur atom at the 6th position of the inosine moiety, and acetyl groups at the 2’, 3’, and 5’ positions of the ribose sugar
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate typically involves multiple steps:
Starting Material: The synthesis begins with inosine, a naturally occurring nucleoside.
Thioether Formation: The 6-hydroxy group of inosine is converted to a thiol group, which is then reacted with 4-chlorophenyl halide to form the 6-S-(4-chlorophenyl) derivative.
Acetylation: The hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar are acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The 4-chlorophenyl group can be reduced to a phenyl group.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 6-S-phenyl-6-thio-inosine 2’,3’,5’-Triacetate.
Substitution: Formation of derivatives with different functional groups at the 2’, 3’, and 5’ positions.
科学的研究の応用
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on nucleic acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of novel pharmaceuticals and biochemical assays.
作用機序
The mechanism of action of 6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound may also inhibit enzymes involved in nucleoside metabolism, leading to disruption of cellular processes. The 4-chlorophenyl group and thioether linkage contribute to its unique biochemical properties.
類似化合物との比較
Similar Compounds
6-S-Phenyl-6-thio-inosine 2’,3’,5’-Triacetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-S-(4-Methylphenyl)-6-thio-inosine 2’,3’,5’-Triacetate: Contains a methyl group instead of a chlorine atom, leading to different steric and electronic effects.
Uniqueness
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate is unique due to the presence of the 4-chlorophenyl group, which can enhance its binding affinity to certain enzymes and nucleic acids. This structural feature may also influence its pharmacokinetic properties, making it a valuable compound for drug development and biochemical research.
特性
分子式 |
C22H21ClN4O7S |
|---|---|
分子量 |
520.9 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(4-chlorophenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H21ClN4O7S/c1-11(28)31-8-16-18(32-12(2)29)19(33-13(3)30)22(34-16)27-10-26-17-20(27)24-9-25-21(17)35-15-6-4-14(23)5-7-15/h4-7,9-10,16,18-19,22H,8H2,1-3H3/t16-,18-,19-,22-/m1/s1 |
InChIキー |
MNQVBJXSFGEHPO-WGQQHEPDSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3SC4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3SC4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


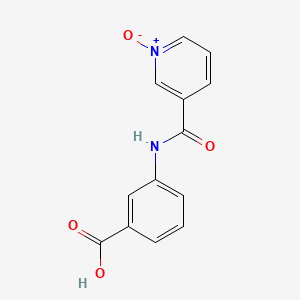
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)
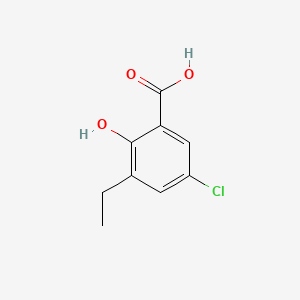
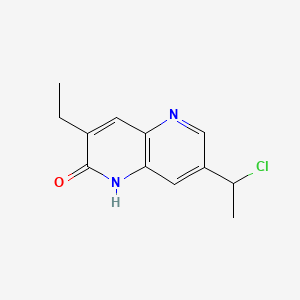
![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
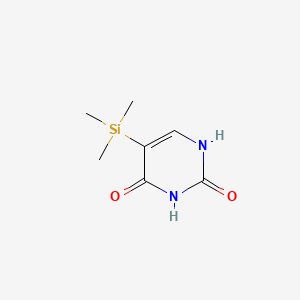
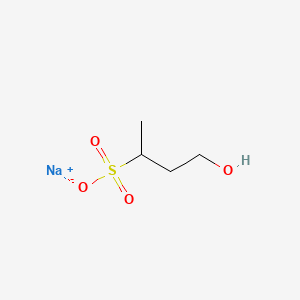

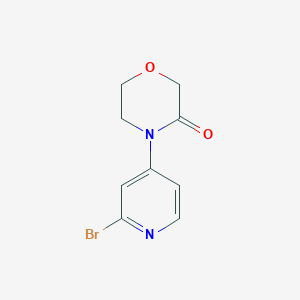
![1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13940130.png)
